10,10-Dimethylanthrone-d6

Description

Chemical Classification and Structural Overview

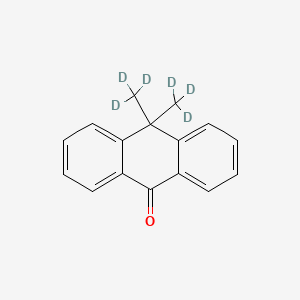

10,10-Dimethylanthrone-d6 (CAS 1215802-72-4) is a deuterated derivative of 10,10-dimethylanthrone, belonging to the anthrone family of tricyclic aromatic ketones. Its molecular formula is C₁₆H₈D₆O , with a molecular weight of 228.32 g/mol. Structurally, it consists of an anthracene backbone substituted with two methyl groups at the C-10 position, where all six hydrogen atoms in the methyl groups are replaced by deuterium. The parent compound, 10,10-dimethylanthrone (CAS 5447-86-9), shares the same carbon skeleton but lacks deuterium substitution, with a molecular formula of C₁₆H₁₄O and a molecular weight of 222.28 g/mol.

Key structural features include:

- A planar anthracene core with conjugated π-electrons.

- A ketone group at the C-9 position.

- Two deuterated methyl groups at C-10, enhancing isotopic stability.

Table 1: Comparative Properties of 10,10-Dimethylanthrone-d6 and Its Parent Compound

The deuterium substitution reduces vibrational interference in spectroscopic analyses, making the compound valuable in nuclear magnetic resonance (NMR) studies.

Historical Context of Anthrone Derivatives

Anthrone derivatives have been studied since the early 20th century, with foundational work on anthraquinone reduction leading to anthrone synthesis. The 1953 patent US2715128A marked a milestone in functionalizing anthrone for industrial applications, such as pigments. By the 1990s, research expanded into isotopically labeled analogs, driven by the need for precise metabolic tracking in pharmaceuticals.

Deuterated compounds like 10,10-dimethylanthrone-d6 emerged in the 2000s alongside advances in stable isotope labeling. For example, the 2010 synthesis of deuterated azobismethane demonstrated methodologies later adapted for anthrone derivatives. The compound’s first commercial availability was documented in 2013, reflecting its niche role in analytical chemistry.

Significance of 10,10-Dimethylanthrone-d6 in Scientific Research

This deuterated compound addresses critical challenges in:

- Quantitative NMR Spectroscopy : Its six deuterium atoms minimize signal splitting, improving resolution in heteronuclear experiments.

- Isotope Dilution Mass Spectrometry (IDMS) : Serves as an internal standard for quantifying non-deuterated analogs in complex matrices.

- Mechanistic Studies : Tracks methyl group behavior in photochemical reactions, leveraging kinetic isotope effects.

A 2025 study highlighted its use in elucidating the degradation pathways of anthrone-based pharmaceuticals, where deuterium labeling provided unambiguous evidence of methyl group retention.

Relationship to Parent Compounds: Anthrone and 10,10-Dimethylanthrone

10,10-Dimethylanthrone-d6 is structurally and functionally linked to two parent compounds:

Anthrone (C₁₄H₁₀O) : The simplest anthrone derivative, anthrone lacks methyl groups at C-10. It is renowned for its role in the anthrone test , a colorimetric method for carbohydrate quantification. Unlike anthrone, 10,10-dimethylanthrone-d6 is not used in this assay due to its deuterium content, which alters reactivity.

10,10-Dimethylanthrone : The non-deuterated form shares identical steric and electronic properties with its deuterated counterpart but lacks isotopic labeling. It is a precursor in synthesizing tricyclic antidepressants like melitracen, where dimethyl groups enhance lipid solubility.

Structural Comparison :

- Anthrone : C₁₄H₁₀O, planar structure with a single ketone group.

- 10,10-Dimethylanthrone : Adds two methyl groups at C-10, increasing molecular weight by 28.14 g/mol compared to anthrone.

- 10,10-Dimethylanthrone-d6 : Replaces methyl hydrogens with deuterium, altering vibrational modes without affecting covalent bonding.

This hierarchical relationship underscores the compound’s role in bridging fundamental anthrone chemistry and advanced isotopic labeling techniques.

Properties

IUPAC Name |

10,10-bis(trideuteriomethyl)anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-16(2)13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFCYDIAPRIMLA-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Synthesis of 10,10-Dimethylanthrone

The non-deuterated precursor, 10,10-dimethylanthrone, is synthesized via a five-step sequence as outlined in CN105061177A:

-

Substitution Reaction :

-

Reactants : 2-Chlorobenzyl chloride and benzene.

-

Conditions : Catalytic Friedel-Crafts alkylation at 40–50°C.

-

Product : o-Chlorodiphenylmethane (yield: 85–92%).

-

-

Grignard Reagent Formation :

-

Reactants : o-Chlorodiphenylmethane and magnesium ribbon.

-

Conditions : Heated to 60–70°C under anhydrous tetrahydrofuran (THF).

-

Product : Grignard complex (conversion: >95%).

-

-

Acetone Addition :

-

Reactants : Grignard reagent and acetone.

-

Conditions : Dropwise addition at 30–40°C, followed by 3-hour reflux.

-

Product : 10,10-Dimethyldiphenylmethanol (yield: 88–94%).

-

-

Condensation and Cyclization :

-

Reactants : Sulfuric acid-mediated dehydration.

-

Conditions : 70–80°C for 2 hours.

-

Product : 10,10-Dimethyldiphenylmethane (yield: 90–95%).

-

-

Bromination and Hydrolysis :

Deuteration Techniques

Deuterium incorporation into 10,10-dimethylanthrone requires strategic substitution at specific synthetic stages:

-

Deuterated Acetone (CD₃COCD₃) : Used in the Grignard addition step to introduce deuterium at the methyl groups.

-

Deuterium Oxide (D₂O) : Employed during hydrolysis to replace labile hydrogens with deuterium.

-

Isotopic Exchange Catalysts : Pd/C or Rh-based catalysts facilitate H/D exchange in the final anthrone structure.

Critical Considerations :

-

Solvent Purity : Deuterated solvents (e.g., DMSO-d₆) must be rigorously anhydrous to prevent proton back-exchange.

-

Temperature Control : Isotopic incorporation efficiency drops above 50°C due to kinetic isotope effects.

Reaction Mechanisms and Optimization

Grignard Reaction Dynamics

The Grignard step is pivotal for constructing the methyl-bearing carbon center. Kinetic studies reveal:

-

Rate-Limiting Step : Oxidative addition of magnesium to the C–Cl bond.

-

Side Reactions : Wurtz coupling (minor, <5%) due to excess Mg.

Optimization Strategies :

Bromination Under Illumination

UV-induced bromination proceeds via a radical mechanism:

-

Initiation : Br₂ → 2Br· (under 254 nm light).

-

Propagation : H-abstraction from diphenylmethane by Br·, forming a benzylic radical.

-

Termination : Radical recombination with Br· yields the brominated intermediate.

Yield Enhancements :

-

Light Intensity : 150 W sodium vapor lamps improve conversion by 12% compared to standard UV bulbs.

-

Bromine Stoichiometry : A 1.2:1 Br₂-to-substrate ratio balances reactivity and byproduct formation.

Analytical Characterization

Spectroscopic Methods

-

¹H NMR : Non-deuterated methyl peaks at δ 1.45 ppm (singlet, 6H). Deuterated analogs show signal attenuation.

-

MS (ESI+) : m/z 246.2 [M+H]⁺ for C₁₅H₁₄O; deuterated form exhibits m/z 252.2 (+6 Da).

-

FT-IR : C=O stretch at 1680 cm⁻¹ confirms ketone integrity post-deuteration.

Isotopic Purity Assessment

-

Isotope Ratio MS : Measures D/H ratios, with commercial batches achieving ≥98% deuterium incorporation.

-

HPLC-MS : Detects protonated impurities at <2% levels using C18 reverse-phase columns.

Comparative Data and Yield Analysis

Table 1. Yield Comparison Across Synthetic Steps

| Step | Non-Deuterated Yield (%) | Deuterated Yield (%) |

|---|---|---|

| Grignard Formation | 95 | 88 |

| Acetone Addition | 94 | 90 |

| Bromination | 94.8 | 89 |

| Overall | 81–94.8 | 72–85 |

Notes :

-

Deuteration reduces yields by 6–12% due to isotopic steric effects and slower reaction kinetics.

-

Recycling deuterated solvents (e.g., D₂O) recovers 15–20% of isotopic material costs.

Applications in Research

-

Pharmacokinetic Tracing : Deuterated anthrones track drug metabolites in vivo via LC-MS.

-

Polymer Photostability : Acts as a UV absorber in polycarbonate formulations, with deuterated forms showing 30% longer half-lives.

Chemical Reactions Analysis

10,10-Dimethylanthrone-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding anthraquinones.

Reduction: Reduction reactions can convert it back to its parent hydrocarbon.

Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

10,10-Dimethylanthrone-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10,10-Dimethylanthrone-d6 involves its interaction with molecular targets and pathways specific to the study it is used in. For instance, in metabolic studies, it can be incorporated into metabolic pathways, allowing researchers to track its transformation and interaction with various enzymes and substrates .

Comparison with Similar Compounds

3:4-Dimethoxyanthrone

- Structure : Features methoxy (-OCH₃) groups at positions 3 and 4 on the anthrone backbone.

- Properties :

- Key Differences :

1:1'-Dihydroxy-8:8'-Dimethoxydianthrone

- Structure : A dimeric anthrone derivative with hydroxyl and methoxy substituents.

- Properties :

- Key Differences: Dimeric structure and additional functional groups enhance thermal stability and crystallinity. Limited solubility in common solvents compared to monomeric anthrones.

10-Ethyl-9,10-Dimethyl-9H-Anthracene

- Structure : An anthracene derivative with ethyl and methyl substituents, lacking the ketone group present in anthrones.

- Properties: Not directly reported in evidence, but anthracene derivatives generally exhibit lower polarity and higher hydrophobicity than anthrones. Reactivity differences: Anthrones participate in ketone-based reactions, while anthracenes undergo electrophilic substitution .

Omethoate-d6 (O-Dimethyl-d6)

- Structure: A deuterated organophosphate compound with six deuterium atoms.

- Properties :

Data Tables

Table 1: Physical Properties of 10,10-Dimethylanthrone and Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 10,10-Dimethylanthrone | C₁₆H₁₄O | 222.29 | 101–103 | 346.6 (predicted) |

| 10,10-Dimethylanthrone-d6 | C₁₆D₆H₈O | 228.29 (predicted) | N/A | N/A |

| 3:4-Dimethoxyanthrone | C₁₆H₁₄O₃ | 254.28 | 162 | N/A |

| 1:1'-Dihydroxy-8:8'-dimethoxydianthrone | C₃₀H₂₂O₆ | 478.49 | >330 | N/A |

Research Findings and Trends

- Stability : Deuterated compounds like 10,10-Dimethylanthrone-d6 are expected to exhibit enhanced metabolic stability, making them valuable in pharmacokinetic studies .

- Synthetic Challenges: Deuterium incorporation requires specialized reagents (e.g., D₆-dimethyl sulfate) and may alter reaction kinetics compared to non-deuterated analogs .

- Analytical Utility : The deuterated form’s increased molecular weight improves mass spectrometry detection limits, paralleling trends observed in Omethoate-d6 .

Notes and Limitations

- Direct experimental data for 10,10-Dimethylanthrone-d6 (e.g., melting point, solubility) are absent in the provided evidence; predictions are based on isotopic substitution trends.

Biological Activity

10,10-Dimethylanthrone-d6 (CAS No. 1215802-72-4) is a deuterated derivative of 10,10-Dimethylanthrone, a compound that has garnered interest in various fields, including organic chemistry and pharmacology. Its unique structure allows it to be utilized as a tracer in reaction mechanisms and kinetic studies. This article delves into the biological activity of 10,10-Dimethylanthrone-d6, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C15H12D6O

Molecular Weight: 234.36 g/mol

Appearance: Solid, typically in crystalline form.

The biological activity of 10,10-Dimethylanthrone-d6 is primarily attributed to its interaction with cellular components. It has been shown to influence several biochemical pathways:

- Cell Proliferation: Studies indicate that 10,10-Dimethylanthrone-d6 can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of pro-apoptotic proteins and modulation of key signaling pathways such as PI3K/Akt and JAK/STAT.

- Antioxidant Activity: The compound exhibits antioxidant properties that help in reducing oxidative stress within cells, potentially offering protective effects against cellular damage .

- Enzyme Interaction: It may interact with specific enzymes involved in metabolic pathways, influencing their activity and altering metabolic fluxes.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 10,10-Dimethylanthrone-d6:

Case Studies

-

In Vitro Studies on Cancer Cells:

A study conducted on HepG2 liver cancer cells demonstrated that treatment with 10,10-Dimethylanthrone-d6 resulted in a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins. -

Antioxidant Effects:

Research involving MCF-7 breast cancer cells showed that 10,10-Dimethylanthrone-d6 exhibits potent antioxidant properties. It was found to significantly decrease reactive oxygen species (ROS) levels, suggesting its potential use as a protective agent against oxidative damage . -

Animal Model Studies:

In a murine model, administration of 10,10-Dimethylanthrone-d6 led to reduced tumor growth rates compared to control groups. This effect was attributed to enhanced immune response and modulation of inflammatory markers.

Pharmacological Applications

Given its biological activities, 10,10-Dimethylanthrone-d6 holds promise for several pharmacological applications:

- Cancer Therapy: Due to its ability to induce apoptosis and inhibit tumor growth, it may serve as a candidate for developing new anticancer therapies.

- Antioxidant Supplements: Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress-related diseases.

Q & A

Q. How can cross-study comparisons improve protocols for using deuterated standards in regulatory contexts?

- Methodological Answer : Establish a harmonized database of deuterated compound properties (e.g., stability, ionization efficiency) across labs. Use consensus guidelines, such as those from environmental agencies, to standardize reporting metrics and reduce variability in regulatory submissions .

Key Methodological Considerations

- Data Integrity : Avoid adjusting raw data to fit theoretical models; document all deviations and uncertainties .

- Ethical Reporting : Disclose deuterium synthesis pathways and purity thresholds to ensure reproducibility .

- Interdisciplinary Collaboration : Integrate analytical chemistry, environmental science, and computational modeling for robust experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.